molecular formula C25H20ClN3O3S B2956835 N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894554-38-2

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2956835
CAS No.: 894554-38-2
M. Wt: 477.96
InChI Key: BVNUCUGLBJOWFS-UHFFFAOYSA-N
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Description

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide (CAS 894554-38-2) is a synthetically complex spirocyclic compound with a molecular formula of C25H20ClN3O3S and a molecular weight of 477.96 g/mol . This molecule features a spiro[indoline-3,2'-thiazolidine] core structure, a framework recognized in medicinal chemistry for its diverse biological potential . The strategic incorporation of the 4-chlorophenyl group enhances hydrophobic interactions with biological targets, while the benzyl acetamide moiety can improve solubility and bioavailability, making this compound a valuable intermediate for pharmaceutical research and the development of bioactive agents . Compounds based on the spiro-thiazolidine scaffold have been extensively investigated and demonstrate a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anti-proliferative, and anti-HIV properties . The specific stereochemistry of this molecule, indicated by one undefined stereocenter, may be critical for its interaction with biological targets . This product is offered with a minimum purity of 90% and is intended for research and development purposes only in laboratory settings . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-quality chemical building block to explore new chemical spaces in drug discovery and investigate the mechanisms of spirocyclic compounds.

Properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c26-18-10-12-19(13-11-18)29-23(31)16-33-25(29)20-8-4-5-9-21(20)28(24(25)32)15-22(30)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNUCUGLBJOWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It is believed to interact with its targets, leading to changes in the phosphorylation state of these kinases. This can result in altered cellular signaling, affecting various cellular processes.

Biochemical Pathways

The compound’s interaction with its targets affects the MAPK/ERK pathway, a key signaling pathway in cells. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, potentially influencing cell behavior and function.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in cellular signaling. This can lead to changes in cell behavior and function, potentially influencing disease progression or treatment outcomes.

Biological Activity

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H20ClN3O3S
  • Molecular Weight : 477.96 g/mol
  • CAS Number : 894554-38-2
  • IUPAC Name : N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide

The compound features a complex spiro structure that contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Mechanism of Action :

  • Inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.
  • Modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related compounds.

2. Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers.

Case Studies

  • Study on Structural Analogues :
    A study synthesized various derivatives of spiro[indoline-thiazolidine] diones and evaluated their anti-inflammatory effects. The most potent derivative exhibited an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • In Vitro Studies :
    In vitro experiments showed that compounds with similar structures inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharides (LPS). This suggests a protective effect against oxidative stress .

Data Table

CompoundActivityIC50 Value (µM)Reference
CelecoxibCOX-1 Inhibition14.7
CelecoxibCOX-2 Inhibition0.045
N-benzyl derivativeCOX-1 InhibitionTBD[Research Study]
N-benzyl derivativeCOX-2 InhibitionTBD[Research Study]

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Reference
Target Compound 4-chlorophenyl, benzyl Not explicitly reported Not explicitly reported
2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g) Benzo[d]thiazol-2-ylthio C19H16N4O3S2 ~428.5 Anti-inflammatory, antibacterial
2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl, pyrazolyl C19H17Cl2N3O2 402.3 Structural analog to penicillin
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide 4-fluorophenyl, 5-methyl C27H24FN3O3S 489.6 Not reported
N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide 4-methoxyphenyl C26H23N3O5S 489.5 Not reported

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 4-methoxyphenyl analog . Fluorine, being smaller and more electronegative, could reduce steric hindrance in binding pockets . Electron-Donating Groups (OMe): Methoxy substituents increase solubility due to polarity but may reduce target affinity in hydrophobic environments . Methyl Substitutions: The 5-methyl and 7-methyl variants in and highlight how minor positional changes can influence steric interactions and conformational stability .
  • Conformational Flexibility:
    • The dihedral angles between aromatic rings in dichlorophenyl analogs (e.g., 44.5°–77.5° in ) suggest that substituents influence molecular packing and hydrogen-bonding interactions, which could affect crystallinity and solubility .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Fluorophenyl and methoxyphenyl analogs (489.6 and 489.5 g/mol, respectively) are slightly lighter than the target compound (estimated ~500 g/mol with Cl).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with spiro[indoline-thiazolidinone] core formation. Key steps include condensation of substituted indoles with thiazolidinone precursors, followed by N-benzylation. For example, analogous compounds are synthesized using dichloromethane as a solvent and triethylamine as a base to facilitate amide bond formation . Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming backbone connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated for similar acetamide derivatives, resolves stereochemistry and crystal packing interactions (e.g., hydrogen bonds stabilizing the lattice) . Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like carbonyl (C=O) and amide (N–H) stretches.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening often uses in vitro enzyme inhibition assays (e.g., GABAergic targets for anticonvulsant activity) and cell-based viability tests (MTT assays). For anticonvulsant evaluation, the PTZ (pentylenetetrazole)-induced seizure model in mice is a standard in vivo approach, monitoring seizure latency and mortality rates . Dose-response curves are established to determine ED₅₀ values.

Advanced Research Questions

Q. How can synthetic yields be optimized for the spiro[indoline-thiazolidinone] core, and what statistical methods aid in process optimization?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, systematically optimize reaction parameters (temperature, catalyst loading, solvent ratios). For instance, flow chemistry setups enable precise control over reaction kinetics and heat transfer, improving reproducibility and scalability . Orthogonal purification techniques (e.g., preparative HPLC) may resolve diastereomers or byproducts.

Q. How can contradictory structural data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or crystal packing effects. Dynamic NMR experiments (variable-temperature or NOESY) probe rotational barriers in solution, while Hirshfeld surface analysis of XRD data identifies intermolecular interactions influencing solid-state conformation . Hybrid DFT calculations (e.g., B3LYP/6-31G*) model energetically favored conformers.

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to target proteins (e.g., GABA receptors). Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding poses and stability. In vivo microdialysis or patch-clamp electrophysiology further validate receptor modulation .

Q. How do substituents (e.g., 4-chlorophenyl) influence bioactivity, and what SAR (Structure-Activity Relationship) strategies are effective?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-bromophenyl or unsubstituted phenyl) identify electronic and steric effects. Hansch analysis correlates substituent hydrophobicity (π values) with activity. Meta-chlorine substitution enhances lipophilicity and target binding in spirocyclic systems, as seen in anticonvulsant analogs .

Methodological Considerations Table

Research Aspect Techniques/Models Key References
Synthesis Flow chemistry, DoE, column chromatography
Structural Analysis XRD, DFT, Hirshfeld surface analysis
Biological Evaluation PTZ-induced seizure model, SPR, MD simulations
SAR Studies Hansch analysis, comparative analog synthesis

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